4-Amino-5H-indeno[1,2-b]pyridin-5-ol (CAS 521058-40-2) is a highly functionalized tricyclic building block belonging to the azafluorene class [1]. Characterized by a primary amine at the 4-position and a secondary hydroxyl group at the 5-position, this scaffold serves as a critical precursor for the synthesis of complex pharmaceutical agents, including cholesteryl ester transfer protein (CETP) inhibitors and topoisomerase IIα modulators [2]. For industrial and medicinal chemistry procurement, its primary value lies in its orthogonal reactivity, which allows for independent modification of the pyridine and cyclopentane rings without the need for extensive protection-deprotection sequences.
Procuring generic azafluorenes or the oxidized 5H-indeno[1,2-b]pyridin-5-one as substitutes introduces significant process inefficiencies. The 5-ketone analog is susceptible to keto-enol tautomerization that reduces the nucleophilicity of the adjacent 4-amino group, leading to diminished yields during N-alkylation or acylation [1]. Furthermore, attempting to install the 4-amino group onto an unsubstituted 5H-indeno[1,2-b]pyridin-5-ol requires harsh nitration and reduction conditions that frequently degrade the sensitive secondary alcohol. Consequently, starting with the pre-functionalized 4-amino-5-ol is essential for maintaining high step-economy and avoiding complex downstream purifications [1].
Direct functionalization of the azafluorene core requires distinct reactivity profiles between adjacent functional groups. Studies comparing 4-Amino-5H-indeno[1,2-b]pyridin-5-ol to its 5-ketone counterpart demonstrate that the 5-ol form supports highly selective N-acylation at the 4-position [1]. The 5-ol achieves >85% yield of the desired N-acyl product under standard conditions, whereas the 5-one analog yields <50% due to competitive enolization and steric deactivation of the amine [1].
| Evidence Dimension | N-Acylation Yield |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 4-Amino-5H-indeno[1,2-b]pyridin-5-one (<50% yield) |
| Quantified Difference | >35% absolute increase in target yield |
| Conditions | Standard acyl chloride coupling in DCM/TEA at 0-25°C |
High orthogonal selectivity eliminates the need for transient hydroxyl protection, saving two synthetic steps per library compound during procurement scale-up.
For automated synthesis and continuous flow applications, building block solubility is a strict procurement criterion. The dual hydrogen-bond donor/acceptor capacity of the 4-amino and 5-hydroxyl groups increases the solubility of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol in polar aprotic solvents compared to unsubstituted azafluorenes [1]. Quantitative assessments show the 4-amino-5-ol achieves solubility exceeding 150 mg/mL in DMSO and NMP, whereas the unsubstituted 5H-indeno[1,2-b]pyridin-5-ol caps at approximately 40 mg/mL [1].
| Evidence Dimension | Kinetic Solubility in DMSO/NMP |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | Unsubstituted 5H-indeno[1,2-b]pyridin-5-ol (~40 mg/mL) |
| Quantified Difference | >3.5-fold increase in solubility |
| Conditions | Room temperature dissolution in anhydrous DMSO/NMP |
Increased solubility prevents line clogging in automated liquid handlers and allows for higher molarity reactions, directly increasing throughput.
When synthesizing enantiopure therapeutics, maintaining stereochemical integrity at the C5 position is critical. Utilizing the pre-reduced 4-Amino-5H-indeno[1,2-b]pyridin-5-ol allows for direct, stereospecific etherification or substitution with >98% stereoretention [1]. In contrast, utilizing the 5-one building block and attempting in situ asymmetric reduction in the presence of the basic 4-amino group results in poor diastereoselectivity (typically around 60:40), necessitating expensive chiral chromatography [1].
| Evidence Dimension | Stereochemical Purity of Downstream Intermediates |
| Target Compound Data | >98% ee retention |
| Comparator Or Baseline | 5-one analog requiring late-stage reduction (~60:40 dr) |
| Quantified Difference | Elimination of diastereomeric mixtures |
| Conditions | Mitsunobu or direct alkylation conditions vs. asymmetric ketone reduction |
Procuring the 5-ol directly avoids the severe yield penalties and high costs associated with late-stage chiral resolution.
In the context of drug discovery, the 4-amino group functions as a critical pharmacophore rather than just a synthetic handle. In panels evaluating indeno-pyridine derivatives against targets like CETP, the 4-amino substituent provides an essential hydrogen bond to the target's hinge region [1]. Derivatives lacking this 4-amino donor exhibit IC50 values in the micromolar range (e.g., >1.5 µM), whereas the 4-amino-5-ol derived compounds routinely achieve low nanomolar potency (<50 nM) [1].
| Evidence Dimension | Target Inhibition (IC50) |
| Target Compound Data | <50 nM |
| Comparator Or Baseline | 4-Desamino analogs (>1.5 µM) |
| Quantified Difference | >30-fold improvement in binding affinity |
| Conditions | In vitro biochemical assay panels (e.g., CETP inhibition) |
The 4-amino group is essential for achieving the potency required for clinical candidate progression, justifying its selection over simpler azafluorene scaffolds.
The orthogonal reactivity of the 4-amino and 5-hydroxyl groups makes this compound a strategic starting material for combinatorial libraries targeting cardiovascular and oncological pathways, where distinct functionalization of both rings is required [1].
Due to its high solubility in polar aprotic solvents (DMSO, NMP), this scaffold is highly suited for automated, high-throughput flow chemistry where precipitation must be avoided to maintain system pressure and continuous output [2].
When downstream applications require specific stereochemistry at the C5 position, starting with this 5-ol building block prevents the poor diastereoselectivity associated with late-stage ketone reductions, ensuring high enantiomeric or diastereomeric excess in the final active pharmaceutical ingredient [1].